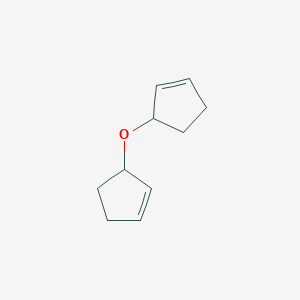
2-Cyclopenten-1-yl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopenten-1-yl ether, also known as vinylcyclopentene oxide, is a cyclic ether that has gained attention in the scientific community due to its diverse applications in organic synthesis and biological research. This compound is a colorless liquid that is highly reactive and can undergo various chemical reactions, making it an essential intermediate in the production of many organic compounds.
Mecanismo De Acción
The mechanism of action of 2-Cyclopenten-1-yl ether involves its ability to undergo various chemical reactions, such as epoxidation, ring-opening, and rearrangement reactions. These reactions allow the compound to form stable intermediates that can be further used in the synthesis of other organic compounds.
Efectos Bioquímicos Y Fisiológicos
2-Cyclopenten-1-yl ether has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Cyclopenten-1-yl ether in lab experiments include its high reactivity, versatility, and easy availability. However, the compound is highly reactive and unstable, making it challenging to handle and store. Additionally, it can be hazardous if not handled properly, and precautions should be taken when working with this compound.
Direcciones Futuras
There are numerous future directions for the use of 2-Cyclopenten-1-yl ether in scientific research. One potential area of research is the development of new synthetic methods that utilize this compound as a key intermediate. Additionally, further studies on the compound's biochemical and physiological effects could lead to the development of new antimicrobial agents. Finally, the use of 2-Cyclopenten-1-yl ether in the production of new pharmaceuticals and agrochemicals is an area of research that holds significant promise.
Métodos De Síntesis
The synthesis of 2-Cyclopenten-1-yl ether involves the reaction of cyclopentadiene with a peracid, such as m-chloroperbenzoic acid or meta-chloroperoxybenzoic acid. The reaction takes place in the presence of a catalyst, such as trifluoroacetic acid, and yields 2-Cyclopenten-1-yl ether as the main product. This method is widely used in the laboratory and industrial settings due to its high yield and efficiency.
Aplicaciones Científicas De Investigación
2-Cyclopenten-1-yl ether has numerous applications in scientific research, particularly in the fields of organic synthesis and biochemistry. It is used as a reagent in the synthesis of various organic compounds, including lactones, lactams, and amino acids. Additionally, it is used as a starting material in the production of pharmaceuticals, agrochemicals, and fragrance compounds.
Propiedades
Número CAS |
15131-55-2 |
|---|---|
Nombre del producto |
2-Cyclopenten-1-yl ether |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
3-cyclopent-2-en-1-yloxycyclopentene |
InChI |
InChI=1S/C10H14O/c1-2-6-9(5-1)11-10-7-3-4-8-10/h1,3,5,7,9-10H,2,4,6,8H2 |
Clave InChI |
JHXDCKWLPYBHJY-UHFFFAOYSA-N |
SMILES |
C1CC(C=C1)OC2CCC=C2 |
SMILES canónico |
C1CC(C=C1)OC2CCC=C2 |
Otros números CAS |
15131-55-2 |
Pictogramas |
Acute Toxic; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



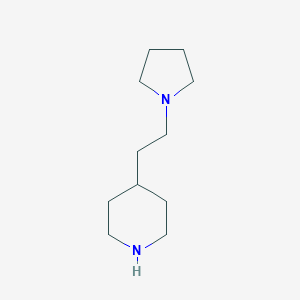
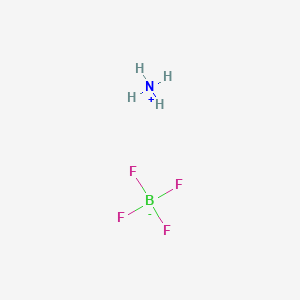
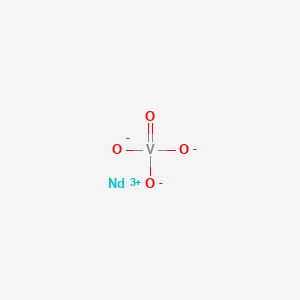
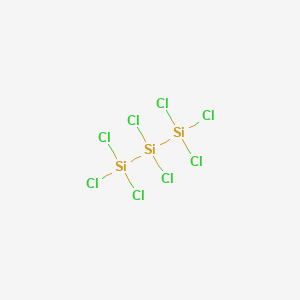
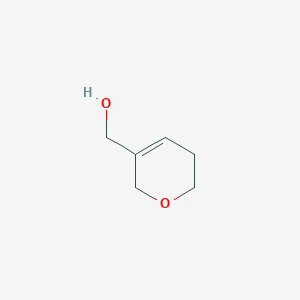
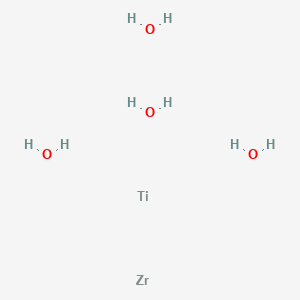
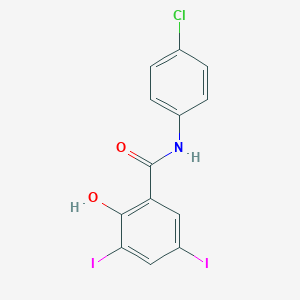
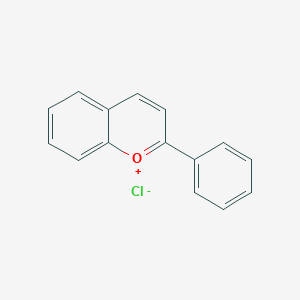
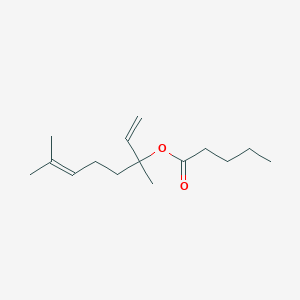
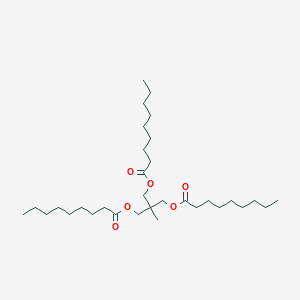
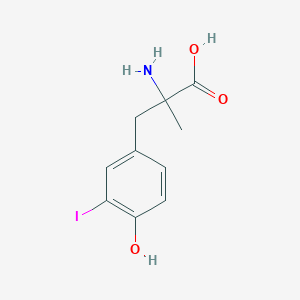
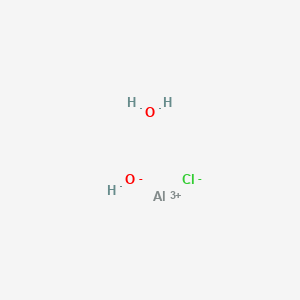
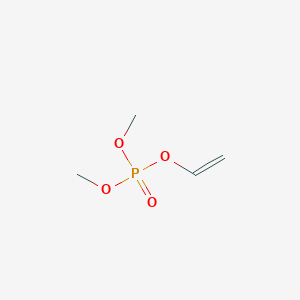
![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)